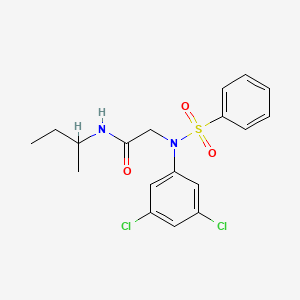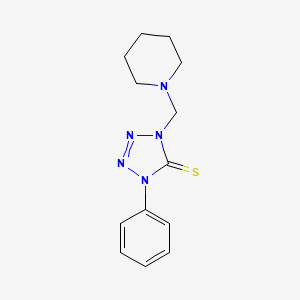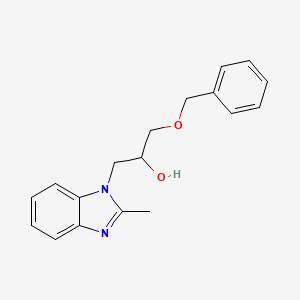
N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by stimulating the activity of sGC, which is an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing the production of cGMP, N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is able to produce its various physiological effects.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has a range of biochemical and physiological effects, including vasodilation, platelet inhibition, and smooth muscle relaxation. These effects are mediated through the increased production of cGMP, which leads to the activation of various downstream signaling pathways. N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has also been shown to have anti-inflammatory and anti-fibrotic effects, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is its specificity for sGC stimulation, which allows for more targeted effects compared to other compounds that may have more broad effects. However, one limitation of N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which may require frequent dosing in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is in the development of more potent and long-lasting sGC stimulators, which may have greater therapeutic potential. Another area of interest is in the combination of sGC stimulators with other drugs, such as PDE5 inhibitors, to produce synergistic effects. Finally, there is also interest in exploring the potential use of sGC stimulators in the treatment of other diseases, such as cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves the reaction of sec-butylamine with 3,5-dichlorophenyl isocyanate, followed by reaction with phenylsulfonyl chloride and glycine. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the treatment of cardiovascular diseases, as sGC stimulators have been shown to have vasodilatory effects and improve cardiac function. N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has also been studied for its potential use in the treatment of pulmonary hypertension, as well as in the regulation of blood glucose levels in diabetes.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-3-13(2)21-18(23)12-22(16-10-14(19)9-15(20)11-16)26(24,25)17-7-5-4-6-8-17/h4-11,13H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNCFDWVHKMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935734.png)
![ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate](/img/structure/B4935736.png)

![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4935749.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)
![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
![methyl 4-[5-{3-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4935807.png)

